Cas no 5465-00-9 (Benzeneacetamide,N-ethyl-)

Benzeneacetamide,N-ethyl- structure
Benzeneacetamide,N-ethyl- structure
Product Name:Benzeneacetamide,N-ethyl-
CAS No:5465-00-9
MF:C10H13NO
MW:163.216322660446
CID:371817
PubChem ID:79591
Update Time:2025-04-19

Benzeneacetamide,N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide,N-ethyl-
    • N-ethyl-2-phenylacetamide
    • AC1L2XPU
    • AC1Q5OPQ
    • AI3-22962
    • ethyl phenylacetamide
    • N-ETHYL-2-PHENYL-ACETAMIDE
    • N-Ethylbenzeneacetamide
    • N-Ethylphenylacetamide
    • phenyl-acetic acid ethylamide
    • Phenylessigsaeure-aethylamid
    • Phenyl-essigsaeure-aethylamid
    • Phenyl-N-ethylacetamide
    • NSC56038
    • SCHEMBL1095091
    • AKOS002956037
    • NSC 56038
    • Acetamide, N-ethyl-2-phenyl- (7CI)
    • DTXSID30203103
    • Phenylacetamide, N-ethyl-
    • Benzeneacetamide, N-ethyl-
    • NSC-27166
    • Q27106458
    • Acetamide, N-ethyl-2-phenyl-
    • N-ethyl phenylacetamide
    • 5465-00-9
    • NSC-56038
    • CHEBI:4737
    • NSC 27166
    • NSC27166
    • Inchi: 1S/C10H13NO/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
    • InChI Key: QDHFDXDMKYJPSC-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1)NCC

Computed Properties

  • Exact Mass: 163.09979
  • Monoisotopic Mass: 163.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.012
  • Boiling Point: 340.3°C at 760 mmHg
  • Flash Point: 200°C
  • Refractive Index: 1.516
  • PSA: 29.1
  • LogP: 1.75610
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